molecular formula C8H14N4O5 B1346897 Tetraglycine CAS No. 637-84-3

Tetraglycine

Cat. No.: B1346897
CAS No.: 637-84-3
M. Wt: 246.22 g/mol
InChI Key: QMOQBVOBWVNSNO-UHFFFAOYSA-N
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Description

Primary Sequence and Peptide Bond Configuration

The primary structure of tetraglycine consists of four glycine residues arranged in a linear sequence, designated as glycyl-glycyl-glycyl-glycine or represented in abbreviated form as H-Gly-Gly-Gly-Gly-OH. Each glycine residue contributes a single hydrogen atom as its side chain, resulting in minimal steric hindrance and maximal conformational flexibility throughout the peptide backbone. The peptide bonds connecting adjacent glycine residues exhibit characteristic planar geometry with partial double-bond character, maintaining the standard trans configuration observed in most peptide systems. The terminal amino group of the first glycine residue provides a primary amine functionality, while the terminal carboxyl group of the fourth residue offers carboxylic acid properties, enabling the peptide to function as a bifunctional linker molecule.

The backbone structure demonstrates the typical peptide bond geometry where each carbonyl carbon adopts trigonal planar coordination, while the alpha carbons maintain tetrahedral geometry characteristic of saturated carbon centers. The peptide bonds exhibit bond lengths of approximately 1.32 Angstroms, intermediate between single and double bond distances, confirming the resonance stabilization inherent in the amide functionality. The backbone dihedral angles phi and psi, which define the local conformational states around each residue, show considerable flexibility due to the minimal steric constraints imposed by the hydrogen side chains of glycine residues.

Property Value
Molecular Formula C8H14N4O5
Molecular Weight 246.22 g/mol
Chemical Abstracts Service Number 637-84-3
International Union of Pure and Applied Chemistry Name glycyl-glycyl-glycyl-glycine
Sequence Representation GGGG

The absence of bulky side chains in this compound allows for extensive conformational sampling compared to peptides containing amino acids with larger substituents. This structural feature enables the peptide to access conformational regions of the Ramachandran plot that are typically forbidden for other amino acid residues, particularly in the left-handed helical and extended beta-strand conformations. The sequential arrangement of four identical residues creates a highly symmetrical system that facilitates detailed structural analysis and comparison across different environmental conditions.

Properties

IUPAC Name

2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O5/c9-1-5(13)10-2-6(14)11-3-7(15)12-4-8(16)17/h1-4,9H2,(H,10,13)(H,11,14)(H,12,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOQBVOBWVNSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213103
Record name Glycyl-glycyl-glycyl-glycine
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Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-84-3
Record name Glycyl-glycyl-glycyl-glycine
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Record name 637-84-3
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Record name Glycyl-glycyl-glycyl-glycine
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Record name N-[N-(N-glycylglycyl)glycyl]glycine
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Record name TETRAGLYCINE
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Biological Activity

Tetraglycine, a peptide composed of four glycine residues, has garnered attention for its biological activities, particularly in the context of its use in water purification and potential effects on thyroid function. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is primarily known in its hydroperiodide form, which is utilized as a water purification agent. Each tablet of this compound hydroperiodide releases approximately 8 mg of free iodine, making it effective in disinfecting drinking water. The compound's structure allows it to interact with biological systems, particularly in relation to iodine metabolism and thyroid function.

The mode of action of this compound hydroperiodide involves the liberation of iodine, which is crucial for thyroid hormone synthesis. The iodine released from this compound interacts with the thyroid gland, influencing hormone production and overall thyroid function.

Thyroid Function Studies

A notable study investigated the effects of this compound hydroperiodide on thyroid function in healthy volunteers. Participants ingested four tablets daily over three months. Key findings included:

  • Increased Serum Iodide Levels : Serum inorganic iodide levels rose from 2.7 to approximately 100 µg/dL.
  • Urinary Iodide Excretion : There was a 150-fold increase in urinary iodide excretion from a mean of 0.276 mg/day to 40 mg/day.
  • Thyroid Volume Changes : Ultrasound measurements indicated a 37% increase in average thyroid volume.
  • Hormonal Changes : Serum levels of thyroxine (T4) decreased while triiodothyronine (T3) levels initially dropped but recovered by the end of the treatment period. Thyroid-stimulating hormone (TSH) levels increased significantly .

Antimicrobial Properties

While this compound itself is not primarily recognized for antibacterial activity, it is part of the broader class of tetracycline antibiotics. Tetracyclines are known for their ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This mechanism is crucial for their effectiveness against a wide range of gram-positive and gram-negative bacteria .

Data Table: Summary of Biological Effects

Parameter Before Treatment After Treatment Change (%)
Serum Inorganic Iodide (µg/dL)2.7~100+3700%
Urinary Iodide Excretion (mg/day)0.27640+14500%
Thyroid Volume (cm³)BaselineIncreased by 37%+37%
Serum T4 (ng/dL)BaselineDecreased-14%
Serum T3 (ng/dL)BaselineDecreased then recovered-15% then recovered
Serum TSH (µU/mL)BaselineIncreased+122%

Environmental Impact and Resistance Concerns

Tetracyclines, including derivatives like this compound, have raised concerns regarding their environmental impact and potential to contribute to antimicrobial resistance. Their persistence in soil and water systems can lead to selective pressure on bacterial populations, fostering resistance mechanisms that complicate treatment options for infections .

Comparison with Similar Compounds

Structural and Conformational Properties

Triglycine vs. Tetraglycine :

  • Hydration Behavior : Dielectric studies reveal that this compound forms extended hydration sheaths with ~200 water molecules per peptide at low temperatures, decreasing significantly as temperature rises. In contrast, triglycine retains a more stable hydration shell, with relaxation times consistently longer than water .
  • Conformational Flexibility : While both peptides exhibit α-helical tendencies in chimeric constructs, this compound’s longer chain allows for greater conformational variability, evidenced by its temperature-dependent dielectric loss minima .

Diglycine vs. This compound :

  • Gas-Phase Basicity : this compound (215.0 ± 2 kcal/mol) and triglycine share similar basicities, higher than diglycine (213.5 ± 2 kcal/mol). Protonation occurs primarily at the terminal amine, with hydrogen bonding to adjacent carbonyl oxygens, a mechanism conserved across glycine oligomers .
Property Diglycine Triglycine This compound
Gas-Phase Basicity (kcal/mol) 213.5 ± 2 215.0 ± 2 215.0 ± 2
Hydration Molecules (0°C) ~150 ~180 ~200
Dielectric Relaxation Time (ps) 12.3 15.6 14.2 (varies with T)

Chemical Reactivity and Coordination

Coordination Chemistry :

  • This contrasts with histidine-containing peptides, where side-chain groups dominate metal binding .

Adduct Formation :

  • This compound’s free α-amino group is critical for stable adduct formation with acetaldehyde, a trait shared with diglycine but absent in N-blocked peptides .

Drug Delivery Systems :

  • As a linker in fluorescent probes, this compound reduces nonspecific membrane adhesion compared to alkylene chains (e.g., pentylene), enhancing selectivity by increasing polarity .

Ionic Liquid Stabilization :

  • This compound stabilization in ionic liquids (e.g., [(C₂)₂NH₂][HSO₄]) follows trends similar to shorter glycine peptides but with reduced efficacy compared to cyclic glycylglycine .

Solid-State Reactivity :

  • In crystalline matrices, this compound methyl ester exhibits reaction mechanisms distinct from smaller oligomers due to increased disorder effects, altering proton transfer pathways .

Analytical and Physical Characterization

Ion Mobility :

  • This compound’s cross-section in helium buffer gas is 86.5 Ų at 300 K, lower than bradykinin (280 Ų) but sensitive to temperature shifts. Its helium/nitrogen cross-section ratio diverges from larger peptides, highlighting size-dependent gas interactions .

NMR Spectroscopy :

  • In reverse micelles, this compound’s N-terminal CH₂ protons experience greater chemical shift changes (~0.1 pH unit) than C-terminal residues, indicating preferential solvation at the N-terminus .

Key Research Findings and Gaps

  • Consensus : this compound’s hydration, conformational flexibility, and coordination inertness distinguish it from shorter glycine oligomers. Its applications in drug delivery and catalysis are well-documented .
  • Contradictions : Discrepancies exist in density coefficient (B) values for this compound across studies, suggesting context-dependent solute-solvent interactions .
  • Gaps: Limited structural data on this compound-protein complexes (e.g., failed co-crystallization with LytM) highlight challenges in studying its interactions with larger biomolecules .

Preparation Methods

Condensation and Ring Opening of Glycine to Form Glycylglycine

  • Glycine is heated with ethylene glycol at 170–175°C for 45–60 minutes in an oil bath.
  • After cooling, water is added, and the mixture is centrifuged to isolate a crude product.
  • Hydrolysis with hydrochloric acid and pH adjustment with lithium hydroxide follows.
  • Activated carbon is used for refining and decolorizing.
  • Recrystallization with alcohol and water yields purified glycylglycine with a content of approximately 99.0–99.2% and yields around 3.5–3.8 kg from 10 kg glycine input.

This method addresses issues of impurity and solubility, achieving high product qualification rates and good solubility.

Synthesis of Tri-Glycylglycine

  • The process involves activation of the dipeptide intermediate using benzyl chloroformate under alkaline conditions (pH 9–10, 5–10°C).
  • The activated ester (Z-GLY-OSU) is prepared by reaction with N-hydroxysuccinimide (HOSU) and dicyclohexylcarbodiimide (DCC) at 25–30°C for 36 hours.
  • The activated ester solution is then reacted with glycylglycine in aqueous sodium bicarbonate solution at room temperature for 24 hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • The product is purified by crystallization and filtration.

This stepwise activation and coupling method ensures selective peptide bond formation and high purity of the tripeptide intermediate.

Extension to this compound

  • The tripeptide is further elongated by similar peptide coupling strategies, involving activated esters and controlled pH conditions.
  • Purification steps include crystallization, filtration, and drying to obtain high-purity this compound.

The detailed reaction conditions for this final step are analogous to those used in the formation of triglycylglycine, emphasizing controlled temperature, pH, and reagent stoichiometry to optimize yield and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%)
Glycine condensation Glycine + ethylene glycol 170–175 45–60 min ~70 99.0–99.2
Hydrolysis and purification HCl, LiOH, activated carbon, alcohol recrystallization Ambient Variable - -
Activation of dipeptide Benzyl chloroformate, HOSU, DCC 5–30 24–36 hours - -
Coupling to tripeptide Activated ester + glycylglycine + NaHCO3 Room temperature 24 hours - -
Extension to this compound Similar to tripeptide coupling Controlled Variable - -

Note: Exact yields for tripeptide and this compound steps depend on reaction scale and purification efficiency.

Analytical and Purification Techniques

Research Findings and Advantages of the Method

  • The described synthetic route solves common problems such as strict impurity requirements, poor solubility, and low yield.
  • The method achieves high product qualification rates and good solubility, which are critical for subsequent applications of this compound in peptide synthesis and biochemical research.
  • The use of activated esters and controlled pH conditions allows for selective and efficient peptide bond formation.
  • The process is scalable, demonstrated by kilogram-scale synthesis in industrial-like conditions.

Q & A

Q. What are the standard methods for synthesizing and characterizing tetraglycine in laboratory settings?

this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Characterization typically involves reversed-phase high-performance liquid chromatography (RP-HPLC) for purity assessment and mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight (246 Da) . Nuclear magnetic resonance (NMR) spectroscopy is used to verify sequence integrity and detect conformational impurities, particularly in aqueous solutions where peptide bonds may exhibit rotational isomerism .

Q. How does this compound’s solubility vary with pH, and what analytical techniques are used to study this?

this compound’s solubility is pH-dependent due to its zwitterionic nature. Titration experiments with potentiometric or spectrophotometric monitoring can determine pKa values of terminal amino and carboxyl groups. For example, dielectric constant measurements at varying pH levels reveal shifts in hydration shells, while viscosity studies highlight solute-solvent interactions . Researchers should use controlled-temperature setups (±0.1°C) to minimize thermal fluctuations during analysis .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in protein loop conformational dynamics?

Conformational studies employ techniques like X-ray crystallography (e.g., PDB IDs 1P5H and 1P5R for free and CoA-bound FRC structures) and molecular dynamics simulations, such as orthogonal space random walk (OSRW) methods, to model free energy landscapes of loop transitions . For reproducibility, ensure simulation force fields (e.g., AMBER) are calibrated against crystallographic data, and use umbrella sampling to enhance sampling of rare events .

Q. How do temperature-dependent solute-solvent interactions influence this compound’s dielectric properties?

Temperature-controlled dielectric loss measurements (0–60°C) reveal this compound’s hydration sheath stability. At low temperatures (0–10°C), ~200 water molecules form structured hydration layers, which dissipate as temperature increases. Activation enthalpies (~3.4 kcal/mol) derived from Arrhenius plots of dielectric relaxation times quantify the energy barrier for water reorganization . Contrast this with triglycine, which shows weaker temperature dependence, suggesting chain-length-dependent solvent interactions .

Q. What strategies resolve contradictions in metal-ion binding affinity data for this compound complexes?

Discrepancies in stability constants (e.g., Cu²⁺-tetraglycine logK values) arise from methodological differences, such as potentiometric titration vs. spectroscopic methods. To reconcile data, standardize ionic strength (e.g., 0.1 M KCl) and temperature (25°C) across studies. Use competitive ligand experiments with EDTA or 2,2′-bipyridyl to validate binding constants via Job’s method or UV-Vis titrations .

Q. How can this compound linkers be engineered to stabilize supramolecular structures like helical bundles?

Covalent insertion of this compound spacers between helices (e.g., in dehydro-containing undecapeptides) enhances flexibility while maintaining helical integrity. Circular dichroism (CD) spectroscopy and cryo-EM validate structural stability. For example, antiparallel helices connected by this compound show enhanced thermal stability (Tm > 60°C) compared to rigid linkers .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?

Apply one-way ANOVA with Tukey post-hoc tests for multi-group comparisons (e.g., dielectric constants across temperatures). For binding affinity discrepancies, use Bayesian meta-analysis to weight studies by sample size and methodological rigor. Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to quantify uncertainty .

Q. How should researchers document this compound experimental protocols to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Synthesis : Specify protecting groups (e.g., Fmoc for SPPS), coupling reagents (HBTU/HOBt), and cleavage conditions (TFA:thioanisole:water 95:3:2) .
  • Characterization : Include RP-HPLC gradients, MS ionization parameters, and NMR solvent/reference peaks .
  • Data deposition : Upload raw spectra and simulation trajectories to repositories like Zenodo or Figshare .

Data Contradiction Analysis

Q. Why do hydration studies report conflicting numbers of structured water molecules around this compound?

Variations arise from measurement techniques: dielectric loss ( ) estimates ~200 molecules at 0°C, whereas densitometry ( ) suggests fewer due to electrostrictive effects. Resolve this by cross-validating with neutron scattering to directly quantify hydration shells .

Q. How do crystallographic and solution-phase studies differ in interpreting this compound’s conformational flexibility?

Crystallography ( ) captures static "open" and "closed" states, while NMR ( ) detects rapid interconversion in solution. Use time-resolved fluorescence resonance energy transfer (TR-FRET) to bridge this gap, measuring picosecond-scale motions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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